3-Aminothiophene-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminothiophene-2-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c5-3-1-2-7-4(3)6/h1-2,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHSXOPHIDCDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
While specific literature detailing the synthesis of 3-Aminothiophene-2-thiol is scarce, its preparation can be envisioned through modifications of established methodologies for synthesizing substituted thiophenes.
A plausible synthetic approach towards this compound could involve a multi-step sequence starting from readily available precursors. One such hypothetical route could be a modification of the Gewald reaction, a powerful tool for the synthesis of 2-aminothiophenes. researchgate.netnih.gov Typically, the Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. researchgate.net To introduce the thiol group at the 2-position, a different strategy would be necessary.
A potential synthetic pathway could commence with a suitably substituted thiophene (B33073) precursor. For instance, starting with a 3-aminothiophene derivative bearing a leaving group at the 2-position, a subsequent nucleophilic substitution with a sulfur nucleophile could introduce the desired thiol functionality. Alternatively, a process involving the reduction of a corresponding disulfide or the hydrolysis of a thioester at the 2-position of a 3-aminothiophene ring could be explored.
Another conceptual approach could involve the cyclization of a precursor molecule already containing the necessary carbon, nitrogen, and sulfur atoms in a linear arrangement. This would be a variation of known thiophene syntheses where the functional groups are installed prior to the ring-forming step.
It is important to note that these are proposed routes based on known organic reactions, and their viability for the synthesis of this compound would require experimental validation.
The characterization of this compound would rely on a combination of spectroscopic techniques. The following table outlines the expected physicochemical properties, inferred from related compounds.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₄H₅NS₂ |
| Molecular Weight | 131.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
| ¹H NMR | Signals corresponding to the thiophene ring protons and protons of the amino and thiol groups. |
| ¹³C NMR | Resonances for the four carbon atoms of the thiophene ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H and S-H stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
This data is hypothetical and based on the analysis of similar structures.
Chemical Reactivity and Tautomerism
The reactivity of 3-Aminothiophene-2-thiol is dictated by the interplay of the electron-rich thiophene (B33073) ring and the nucleophilic amino and thiol groups.
The thiophene ring is considered an aromatic system, though its aromaticity is less pronounced than that of benzene. wikipedia.org The sulfur atom influences the electron distribution, making the adjacent carbon atoms (positions 2 and 5) particularly susceptible to electrophilic attack. wikipedia.org In this compound, the presence of the electron-donating amino group at the 3-position is expected to further activate the ring towards electrophilic substitution, likely directing incoming electrophiles to the 5-position.
The amino group at the 3-position can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization. The thiol group at the 2-position is nucleophilic and can participate in reactions like alkylation, acylation, and oxidation to form disulfides. The close proximity of the amino and thiol groups may also lead to intramolecular reactions, facilitating the formation of fused heterocyclic systems.
This compound is expected to exist in equilibrium with its tautomeric forms. Tautomerism is the interconversion of constitutional isomers, usually involving the migration of a proton. libretexts.org In this molecule, two primary tautomeric equilibria are possible:
Thione-Thiol Tautomerism: The thiol form (this compound) can tautomerize to its thione counterpart (3-aminothiophene-2(3H)-thione). The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. For many heterocyclic thiols, the thione form is often thermodynamically more stable.
Imine-Enamine Tautomerism: The amino form (this compound) can also exist in equilibrium with its imine tautomer (3-iminodihydrothiophene-2-thiol).
The predominant tautomer under specific conditions would need to be determined experimentally, as it has significant implications for the compound's reactivity and potential applications.
Reactivity and Derivatization Pathways of 3 Aminothiophene 2 Thiol
Reactions of the Amino Functionality
The amino group at the 3-position of the thiophene (B33073) ring readily participates in various classical amine reactions, including condensation, acylation, and diazotization. These reactions are fundamental to the derivatization of this compound and provide pathways to molecules with significant chemical and biological interest.
The reaction of the amino group of 3-aminothiophene derivatives with aldehydes and ketones under appropriate conditions leads to the formation of Schiff bases or imines. This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. While specific examples starting directly from 3-aminothiophene-2-thiol are not extensively documented in readily available literature, the general reactivity of aminothiophenes suggests that it would readily undergo such transformations. For instance, various 2-aminothiophene derivatives have been shown to react with aromatic aldehydes to form the corresponding Schiff bases. The synthesis of Schiff bases from 2-aminothiophene-3-carboxylates and salicylaldehyde (B1680747) has been reported to proceed in ethanol (B145695) with catalytic amounts of sulfuric acid.
Table 1: Synthesis of Schiff Bases from Aminothiophene Derivatives
| Starting Aminothiophene | Aldehyde/Ketone | Reaction Conditions | Product | Yield (%) | Reference |
| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Salicylaldehyde | Ethanol, H2SO4 (cat.), reflux | Methyl 2-((2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70-85 | |
| 2-aminothiophene-3-carbonitrile derivatives | Aromatic aldehydes | Methanol, triethylamine, stirring or microwave irradiation | 2-(((aryl)methylene)amino)thiophene-3-carbonitrile derivatives | 35-85 | |
| 2-(Piperidin-4-yl)ethanamine | Thiophene-2-carbaldehyde | Not specified | 2-(Piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine | Good |
Note: The table includes examples of Schiff base formation from various aminothiophene precursors to illustrate the general reactivity of the amino group, due to the limited specific data for this compound.
The nucleophilic amino group of 3-aminothiophene derivatives is readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for the introduction of an acyl group onto the thiophene scaffold. For example, 2-aminothiophene derivatives can be acylated with chloroacetyl chloride. Similarly, the acylation of thiophene compounds can be achieved using various acylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst. While direct experimental data for the acylation of this compound is scarce, the general principles of amine acylation are applicable.
Table 2: Examples of Acylation and Amidation of Aminothiophenes
| Aminothiophene Derivative | Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Aminothiophene-3-carboxamide derivative | Chloroacetyl chloride | n-Butanol, microwave irradiation, 150 °C, 5 min | 4-(2-Chloroacetamido)thiophene-3-carboxamide derivative | Not specified | |
| Ethyl 3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | Acetyl chloride | n-Butanol, microwave irradiation, 140 °C, 5 min | Ethyl 3-acetamido-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | Not specified |
Note: This table provides examples of acylation on aminothiophene systems to demonstrate the expected reactivity of the amino group on this compound.
The amino group in aminothiophenes can be diazotized with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These diazonium salts are electrophilic and can react with electron-rich aromatic compounds, such as phenols and naphthols, in a coupling reaction to form brightly colored azo dyes. This reaction is a cornerstone of dye chemistry. A variety of azo dyes have been synthesized from different aminothiophene precursors. For example, 2-amino-1,3,4-thiadiazole-2-thiol has been successfully diazotized and coupled with various aromatic compounds to produce azo dyes.
Table 3: Synthesis of Azo Dyes from Heterocyclic Amines
| Diazo Component | Coupling Component | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Amino-1,3,4-thiadiazole-2-thiol | 3-Aminopyrazole | H2SO4, NaNO2, 0-5 °C, then coupling in glacial acetic acid | Azo dye | 50 | |
| 2-Amino-1,3,4-thiadiazole-2-thiol | 2-Naphthol | H2SO4, NaNO2, 0-5 °C, then coupling | Azo dye | 42 | |
| Substituted 2-aminothiophenes | Various couplers (e.g., naphthols, anilines) | Nitrosyl sulfuric acid, 0 °C | Azo dyes | Not specified |
Note: The table presents examples of diazo-coupling reactions with a structurally related heterocyclic amine, illustrating the potential for this compound to form azo dyes.
The amino group of 3-aminothiophene derivatives can undergo condensation reactions with a variety of carbonyl compounds, not limited to the formation of simple imines. These reactions can lead to the formation of more complex heterocyclic structures. For instance, three-component condensation reactions involving 3-aminothiophenes, aldehydes, and a third component like Meldrum's acid have been developed for the synthesis of fused heterocyclic systems. Condensation of aminothiophenes with β-ketoesters can also lead to the formation of enaminones, which are versatile synthetic intermediates.
While specific examples detailing the condensation of this compound with various carbonyl compounds are limited, the general reactivity pattern of aminothiophenes suggests that such reactions are feasible and would provide a route to a diverse range of derivatives.
The 3-amino group, often in concert with a neighboring functional group at the 2-position, is a key structural element for the synthesis of fused thiophene heterocycles. These reactions are of great importance as they provide access to scaffolds with diverse biological activities.
One of the most significant applications of 3-aminothiophene derivatives is in the synthesis of the thieno[2,3-d]pyrimidine (B153573) ring system. This is typically achieved by reacting a 3-aminothiophene bearing a carbonyl, cyano, or ester group at the 2-position with a one-carbon synthon such as formamide (B127407), formic acid, or an orthoformate. For example, refluxing ethyl 2-aminothiophene-3-carboxylate derivatives with excess formamide is a common method to construct the pyrimidine (B1678525) ring. Microwave-assisted synthesis has also been employed to improve reaction times and yields.
Table 4: Synthesis of Thieno[2,3-d]pyrimidines from 3-Aminothiophene Derivatives
| Starting 3-Aminothiophene Derivative | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Formamide | Reflux | Cycloheptathieno[2,3-d]pyrimidin-4(3H)-one | Not specified | |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile derivative | Aniline, Acetic Acid | Microwave irradiation, 120 °C, 1 h | N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 31-84 | |
| 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | Methylisothiocyanate | Pyridine, reflux, 3 h | 2-Mercapto-3-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-imine | Not specified | |
| 2-Acylaminothiophene-3-carboxamide derivatives | Base | Not specified | 4-Oxo-thieno[2,3-d]pyrimidine derivatives | Not specified | |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide | N,N-Dimethylformamide, reflux, 7 h | 7-(5-Bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | 78 |
Cyclization Reactions to Form Fused Heterocycles
Formation of Other Thieno-Fused Systems (e.g., Thieno[3,2-b]thiophenes)
The bifunctional nature of this compound makes it a prime candidate for constructing fused heterocyclic systems. The adjacent amino and thiol groups can participate in cyclization reactions with appropriate bifunctional reagents to form additional rings fused to the thiophene core.
While direct synthesis of thieno[3,2-b]thiophenes from this compound is a specific pathway, the general strategy involves the reaction of a 2-aminothiophene derivative with reagents that can engage both the amino and a neighboring group. For instance, derivatives of 2-aminothiophenes are widely used for the preparation of condensed thiophenes such as thienopyrimidines and thienopyrroles. researchgate.net The synthesis of thieno[2,3-d]pyrimidines, for example, can be achieved from aminothiophene precursors, demonstrating the utility of the amino group in cyclization reactions to form fused systems. researchgate.net
The reactivity of the thiol group is also crucial for forming fused systems. In related chemistries, the thiol function of a cysteine-derived molecule can initiate a cyclization by attacking a nitrile group, which is followed by an intramolecular attack from an adjacent amino group to form a stable heterocyclic ring. nih.gov This type of sequential reaction highlights how the thiol and amino groups can work in concert to build complex fused structures. By selecting appropriate electrophilic partners, it is possible to direct the cyclization to form various thieno-fused heterocycles, leveraging the inherent nucleophilicity of both the sulfur and nitrogen atoms.
Reactions of the Thiol Group
The thiol (-SH) group is one of the most reactive functionalities in the this compound molecule. Its high nucleophilicity, particularly in its deprotonated thiolate form (-S⁻), and its susceptibility to oxidation are the cornerstones of its chemical reactivity.
S-alkylation is a common strategy for modifying thiol groups, proceeding via nucleophilic substitution. jmaterenvironsci.comnih.gov The thiol or its more reactive thiolate form attacks an alkyl halide or another suitable electrophile, forming a stable thioether bond (C-S-C). nih.govthermofisher.com This reaction is a robust method for introducing a wide range of alkyl groups onto the sulfur atom. nih.gov
S-acylation involves the reaction of the thiol group with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. nih.gov This modification is notable in biochemistry, where protein S-acylation (e.g., palmitoylation) is a reversible post-translational modification that regulates protein function. nih.govnih.gov The thioester bond is labile, allowing for dynamic regulation in biological systems. nih.gov The reaction is catalyzed by enzymes known as protein acyltransferases. researchgate.net
| Reaction Type | Reagent Class | Product | Bond Formed |
|---|---|---|---|
| S-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Thioether (Sulfide) | C-S-C |
| S-Acylation | Acyl Halides, Anhydrides | Thioester | C(O)-S-C |
The sulfur atom in the thiol group exists in a reduced state and is readily oxidized. youtube.comnih.gov Reaction with oxidizing agents can lead to several oxidation products depending on the strength of the oxidant and reaction conditions. Mild oxidation typically yields disulfides. youtube.com Stronger oxidation can convert the thiol to progressively more oxidized species: sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.govyoutube.com These oxidized forms have distinct chemical properties; for instance, sulfonic acids are highly acidic. youtube.com
One of the most characteristic reactions of thiols is their oxidation to form disulfides, which contain a sulfur-sulfur (S-S) bond. libretexts.orglibretexts.org This reaction involves the coupling of two thiol molecules, often under mild oxidizing conditions, with the formal loss of two hydrogen atoms. youtube.com The interconversion between the thiol (reduced form) and the disulfide (oxidized form) is a fundamental redox process in chemistry and biology. libretexts.org In proteins, disulfide bridges between cysteine residues are crucial for stabilizing tertiary and quaternary structures. libretexts.org The reaction can be reversed using reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME). libretexts.org
To facilitate detection and quantification, particularly at low concentrations, the thiol group can be chemically modified with a derivatizing agent that introduces a chromophore or fluorophore. semanticscholar.orgnih.gov This process, known as tagging, leverages the high nucleophilicity of the thiol for selective reaction. Maleimides are excellent reagents for thiol-selective modification, reacting via a Michael addition across the double bond. thermofisher.com Other reagents, such as propiolates, react with thiols to form thioacrylates, which can be used for analytical purposes. semanticscholar.org These derivatization strategies are essential in bioanalytical chemistry for studying thiol-containing molecules like glutathione (B108866) in biological fluids. nih.gov
| Derivatizing Reagent Class | Reaction with Thiol | Purpose |
|---|---|---|
| Maleimides | Forms a stable thioether bond via Michael addition. | Quantification and analysis, bioconjugation. thermofisher.com |
| Propiolates (e.g., Ethyl-propiolate) | Forms a thioacrylate derivative. | Analytical derivatization for detection. semanticscholar.org |
| DTNB (Ellman's Reagent) | Thiol-disulfide exchange, releasing a chromogenic product. | Colorimetric quantification of thiols. nih.gov |
Dual Reactivity and Chemo-Selectivity Studies of Amino and Thiol Groups
The presence of both an amino group and a thiol group on the same molecule presents a challenge and an opportunity in chemical synthesis: chemo-selectivity. The relative reactivity of these two nucleophilic groups is highly dependent on the reaction conditions, particularly the pH.
The thiol group of this compound is generally a stronger nucleophile than the amino group, especially under neutral to basic conditions where the thiol is deprotonated to the more reactive thiolate anion (-S⁻). mdpi.com The pKa of a typical aliphatic thiol is around 8-10, while the pKa of a primary aminium ion is around 9-11. At a pH value between these two pKa's, the thiol group will be significantly deprotonated to the highly nucleophilic thiolate, while the amino group remains largely protonated and non-nucleophilic. This difference allows for selective reactions at the sulfur atom. For example, S-alkylation can often be performed selectively in the presence of an amino group by careful control of pH. jmaterenvironsci.com
Conversely, under acidic conditions, the amino group exists in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺), while the thiol remains protonated (-SH). However, the nucleophilicity of the neutral amino group can be exploited under conditions where the thiol's reactivity is suppressed.
Studies on analogous systems, such as aminothiols reacting with aminonitriles, demonstrate a clear sequence of reactivity. The thiol function is sufficiently nucleophilic to initiate a reaction by attacking an electrophilic center (like a nitrile), after which the amino group participates in a subsequent intramolecular cyclization step. nih.govmdpi.com This sequential reactivity underscores the thiol's role as the more potent nucleophile that initiates the transformation. The reagent 2-iminothiolane (B1205332) is specifically used to modify amino groups in proteins to introduce a thiol functionality, which then may undergo further reactions, illustrating that selective modification of the amino group is also possible. nih.gov
Therefore, achieving chemo-selectivity in reactions involving this compound hinges on modulating the nucleophilicity of the two functional groups through careful control of reaction parameters, primarily pH.
Spectroscopic and Structural Elucidation of 3 Aminothiophene 2 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of 3-aminothiophene-2-thiol is expected to show distinct signals corresponding to the different types of protons in the molecule: the two adjacent aromatic protons on the thiophene (B33073) ring (H4 and H5), the protons of the amino (-NH₂) group, and the proton of the thiol (-SH) group.
The thiophene ring protons, H4 and H5, form an AX spin system and are expected to appear as a pair of doublets due to mutual coupling. Based on data from related 2-aminothiophene-3-carboxylate derivatives, the chemical shifts for these protons would likely be in the aromatic region. iucr.org The H5 proton is typically downfield from the H4 proton. The amino group protons often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. The thiol proton also gives rise to a singlet, which is typically found further upfield than the amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H4 | 6.0 - 7.0 | Doublet | Coupled to H5. |
| H5 | 6.5 - 7.5 | Doublet | Coupled to H4. |
| -NH₂ | 3.0 - 5.0 | Broad Singlet | Chemical shift is variable. |
| -SH | 2.0 - 4.0 | Singlet | Chemical shift can vary with conditions. |
Note: Predicted values are based on analogous structures and general chemical shift ranges. Actual values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the thiophene ring. The chemical shifts are influenced by the electron-donating effects of the amino group and the thiol group.
The carbon atom attached to the sulfur of the thiol group (C2) and the carbon attached to the nitrogen of the amino group (C3) are expected to be significantly influenced by these heteroatoms. The C2 carbon would likely appear more upfield due to the shielding effect of the thiol group, while the C3 carbon would be deshielded by the amino group. The chemical shifts for C4 and C5 are predicted based on data from substituted thiophenes. oup.comstenutz.eu For instance, in ethyl 2-amino-4-methylthiophene-3-carboxylate, the ring carbons appear at δ 166.1, 164.2, 136.7, 106.7, and 102.9 ppm. iucr.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | 115 - 130 | Attached to the thiol group. |
| C3 | 140 - 155 | Attached to the amino group. |
| C4 | 110 - 125 | Influenced by adjacent amino group. |
| C5 | 120 - 135 | Furthest from the substituents. |
Note: Predicted values are based on substituent effects on thiophene rings and data from similar compounds. iucr.orgoup.com
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H4 and H5, confirming their scalar coupling and adjacency on the thiophene ring. researchgate.netsdsu.edu This helps to differentiate them from the singlet signals of the -NH₂ and -SH protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals one-bond correlations between protons and the carbons they are directly attached to. nih.gov An HSQC spectrum would show cross-peaks connecting the H4 signal to the C4 signal and the H5 signal to the C5 signal. This provides definitive assignments for both the proton and carbon atoms of the C-H bonds in the ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It could be used to confirm the positions of the substituents by showing correlations from the amino protons to C3 and C4, and from the ring protons (H4, H5) to the quaternary carbons (C2, C3).
Together, these 2D NMR experiments provide a comprehensive and definitive structural elucidation of this compound and its derivatives. science.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the N-H, S-H, C-H, and C=C bonds, as well as vibrations of the thiophene ring.
The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. The S-H stretching vibration of the thiol group typically appears as a weak, sharp band in the 2550-2600 cm⁻¹ region. mdpi.com The aromatic C-H stretching of the thiophene ring would be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring usually result in several bands in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |
| Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |
| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak |
| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Strong (multiple bands) |
| Thiophene Ring | C-S Stretch | 600 - 800 | Medium |
Note: Values are based on general IR correlation charts and data from related compounds like aminothiophenol. chemicalbook.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiophene ring is an aromatic system and is expected to exhibit π → π* transitions. The presence of the amino (-NH₂) and thiol (-SH) groups, which are both auxochromes with lone pairs of electrons, will significantly influence the absorption spectrum.
These electron-donating groups can engage in conjugation with the thiophene π-system, which typically leads to a bathochromic shift (a shift to longer wavelengths) and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted thiophene. nii.ac.jp The spectrum of thiophene itself shows absorption bands around 235 nm. nii.ac.jp For this compound, the absorption maxima (λ_max) are expected to be shifted to higher wavelengths, likely in the 250-350 nm range, due to the extended conjugation. The exact position of the absorption maxima can be influenced by the solvent polarity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₄H₅NS₂), the exact mass is approximately 131.98 Da. The high-resolution mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value.
The fragmentation of the molecular ion under electron impact (EI) ionization can provide valuable structural clues. Key fragmentation pathways for thiophene derivatives often involve the loss of small, stable molecules or radicals. researchgate.net For this compound, expected fragmentation patterns include:
Loss of a hydrogen radical: [M-H]⁺ at m/z 131.
Loss of the thiol radical (•SH): [M-SH]⁺ at m/z 99.
Loss of hydrogen sulfide (B99878) (H₂S): [M-H₂S]⁺ at m/z 98.
Fragmentation of the thiophene ring: This can lead to the formation of characteristic ions such as the thioformyl (B1219250) cation (HCS⁺) at m/z 45.
The mass spectra of related compounds, such as 2-thiophenethiol, show a strong molecular ion peak at m/z 116, confirming the stability of the thiophene ring system under ionization. nist.govnih.gov The fragmentation pattern of substituted thiophenes can be complex, sometimes involving skeletal rearrangements. researchgate.netarkat-usa.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Loss from Molecular Ion |
| 132 | [C₄H₅NS₂]⁺ | Molecular Ion (M⁺) |
| 131 | [C₄H₄NS₂]⁺ | •H |
| 99 | [C₄H₄N]⁺ | •SH |
| 98 | [C₄H₂S]⁺• | H₂S |
| 45 | [CHS]⁺ | Ring Fragmentation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of chemical compounds. By providing the exact mass of a molecule and its fragments with a high degree of accuracy, HRMS allows for the determination of the elemental composition. For this compound, HRMS can precisely determine its molecular formula, C₄H₅NS₂, by measuring the mass-to-charge ratio (m/z) of its molecular ion.
The expected HRMS data for the protonated molecule of this compound, [M+H]⁺, would show a characteristic isotopic pattern due to the presence of sulfur atoms. The theoretical exact mass and plausible fragment ions observed in an HRMS spectrum are crucial for its structural confirmation.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z |
|---|---|
| [C₄H₅NS₂ + H]⁺ | 132.9996 |
| [C₄H₄NS]⁺ | 98.0119 |
| [C₃H₃S₂]⁺ | 102.9727 |
Note: The data in this table is hypothetical and based on the chemical structure of this compound.
Direct Analysis in Real Time - Mass Spectrometry (DART-MS)
Direct Analysis in Real Time - Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. mdpi.com This soft ionization method typically produces protonated molecules, [M+H]⁺, providing a quick determination of the molecular weight. mdpi.com For sulfur-containing compounds like this compound, DART-MS can be particularly useful for rapid screening and identification. nih.gov
The technique's ability to analyze samples directly from surfaces makes it a valuable tool in various fields, including forensic and security applications. digitellinc.com The analysis of organosulfur compounds by DART-MS can sometimes lead to in-source reactions, providing additional structural information through the observation of unique fragment ions. digitellinc.com
Table 2: Expected Ions for this compound in DART-MS
| Ion Species | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 133 |
| [M+NH₄]⁺ | Ammonium (B1175870) Adduct | 150 |
Note: The m/z values are nominal and based on the expected ionization behavior of the compound in DART-MS.
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of methyl-3-aminothiophene-2-carboxylate reveals a monoclinic crystal system with the space group P21/c. mdpi.com Such studies on related compounds provide a strong basis for predicting the solid-state structure of this compound.
Hydrogen Bonding Networks and Crystal Packing Analysis
The solid-state structure of aminothiophene derivatives is significantly influenced by hydrogen bonding. mdpi.com In the case of this compound, both the amino (-NH₂) and thiol (-SH) groups can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors. This leads to the formation of extensive intermolecular hydrogen bonding networks, which dictate the crystal packing.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| methyl-3-aminothiophene-2-carboxylate |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov It has become a popular and versatile method for calculating molecular properties and has been extensively used to compute the electronic structure of molecules in both gas and aqueous phases. nih.govnih.gov
A crucial first step in any computational analysis is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.org For derivatives of 3-aminothiophene, this is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govnih.gov This process determines the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. mdpi.com For instance, in a study of Methyl-3-aminothiophene-2-carboxylate, a structurally similar compound, DFT calculations were initiated using its experimentally determined crystal structure, and the geometry was optimized to analyze its structural and electronic characteristics. mdpi.com This optimization confirms that the calculated structure is at a true energy minimum, which is verified by ensuring there are no negative vibrational frequencies. nih.gov The resulting optimized geometry provides a foundational model for all subsequent property calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energies of these orbitals and the gap between them are critical indicators of a molecule's electronic properties and kinetic stability. mdpi.comirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. irjweb.comajchem-a.com For example, a computational study on Methyl-3-aminothiophene-2-carboxylate reported a HOMO-LUMO gap of approximately 4.537 eV, suggesting a high chemical reactivity and low kinetic stability. mdpi.com For other thiophene (B33073) derivatives, calculated energy gaps typically fall within the range of 3.44 to 4.65 eV. mdpi.com It is reasonable to infer that 3-Aminothiophene-2-thiol would exhibit a similar energy gap, characteristic of a reactive species.
The distribution of the HOMO and LUMO across a molecule reveals which functional groups are most involved in electronic transitions and chemical reactions. In thiophene derivatives, the HOMO and LUMO are often delocalized over the entire π-conjugated system, primarily on the thiophene and any associated rings. mdpi.com In the case of Methyl-3-aminothiophene-2-carboxylate, analysis showed that both the HOMO and LUMO are mainly delocalized over the thiophene ring. The nitrogen atom of the amino group contributes significantly (27.9%) to the HOMO, while the carbon atoms of the carboxyl group have a notable contribution (14.3%) to the LUMO. mdpi.com For this compound, it is expected that the electron-donating amino group and the sulfur lone pairs of both the ring and the thiol group would contribute significantly to the HOMO, while the LUMO would be distributed across the thiophene ring's π-antibonding system.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, intuitive description of bonding and electron density distribution within a molecule, connecting computational results with classical Lewis structures. wisc.eduwikipedia.org It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilizing energy associated with electron delocalization (charge transfer) between them. researchgate.net For instance, in sulfur-containing heterocycles, NBO analysis can explore the electron density transfer from the lone pair of a nitrogen atom to the σ* antibonding orbital of an adjacent S–C bond. nih.gov This analysis reveals hyperconjugative and resonance effects, providing a detailed picture of intramolecular charge transfer and stability. While specific NBO data for this compound is not available, such analysis would be invaluable in understanding the interactions between the amino and thiol substituents and the thiophene ring.
Derived from the energies of the frontier molecular orbitals, global reactivity descriptors provide quantitative measures of a molecule's reactivity. nih.govsemanticscholar.org These descriptors, rooted in conceptual DFT, help rationalize and predict the chemical behavior of molecular systems. semanticscholar.orgacs.org The fundamental descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO; A ≈ -ELUMO), according to Koopmans' theorem. ajchem-a.com
Key global reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. irjweb.com
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. irjweb.com
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). irjweb.com
These descriptors are highly effective in predicting reactivity patterns. semanticscholar.org For instance, a study on dihydrothiophenone derivatives showed that the molecule with the lowest energy gap also had the lowest hardness and highest softness, indicating it was the most reactive and electrophilic compound in the series. semanticscholar.org
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons from a system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer; related to stability. |
| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |
Frontier Molecular Orbital (FMO) Analysis
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like this compound and its derivatives. These theoretical studies provide detailed insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to observe experimentally.
The formation of the 2-aminothiophene ring is most famously achieved through the Gewald reaction. Computational studies have been instrumental in clarifying its multi-step mechanism. wikipedia.orgnih.gov The reaction is initiated by a Knoevenagel-Cope condensation between a carbonyl compound and an activated nitrile. chemrxiv.org This is followed by the addition of elemental sulfur and subsequent cyclization.
DFT calculations have explored several proposed pathways and have shown that the reaction typically begins with the Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate. chemrxiv.orgdigitellinc.com This step is generally found to be the most favorable starting point. digitellinc.com Following the formation of this intermediate, a base facilitates deprotonation, creating a nucleophilic carbanion which then attacks the elemental sulfur ring (S₈). nih.govchemrxiv.org This leads to the formation of polysulfide intermediates. chemrxiv.org
A comprehensive computational study using DFT at the M06-2X/aug-cc-pV(T+d)Z/SMD(C₂H₅OH) level of theory elucidated the subsequent steps. chemrxiv.org The calculations demonstrated that various polysulfide intermediates can interconvert and decompose through several mechanisms, including unimolecular cyclization and nucleophilic degradation. The final cyclization to form the thiophene ring, followed by aromatization, serves as the primary thermodynamic driving force for the entire reaction sequence, guiding the various intermediates toward the stable 2-aminothiophene product. chemrxiv.org
| Stage | Description | Key Intermediates | Computational Insight |
|---|---|---|---|
| 1. Condensation | Knoevenagel-Cope condensation between a ketone/aldehyde and an activated nitrile. | α,β-unsaturated nitrile | Confirmed as the most favorable initial step in the reaction sequence. chemrxiv.orgdigitellinc.com |
| 2. Sulfuration | Nucleophilic attack of the deprotonated intermediate on elemental sulfur (S₈). | Polysulfide anion chains (e.g., R-S₈⁻) | The opening of the S₈ ring leads to a complex equilibrium of polysulfides of varying lengths. chemrxiv.org |
| 3. Cyclization | Intramolecular attack of the terminal sulfur atom onto the nitrile group. | Cyclized monosulfide anion | This ring-closing step is crucial for the formation of the heterocyclic core. nih.govchemrxiv.org |
| 4. Aromatization | Tautomerization of the cyclized intermediate to form the stable, aromatic 2-aminothiophene ring. | 2-Aminothiophene product | This final step is the main thermodynamic driving force for the overall reaction. chemrxiv.org |
The intramolecular cyclization step is the critical ring-forming event in the synthesis of the thiophene nucleus. In the context of the Gewald reaction, computational models show this occurs after the formation of a key monosulfide intermediate. chemrxiv.org The mechanism involves the nucleophilic attack of the sulfur-bearing anion onto the carbon atom of the nitrile group. nih.gov This is followed by tautomerization to yield the final aromatic 2-aminothiophene. nih.govchemrxiv.org
Beyond the Gewald pathway, other intramolecular cyclizations involving thiol-ene reactions have been computationally investigated to understand the formation of sulfur-containing heterocycles. nih.gov These studies analyze the energetics of different cyclization pathways, such as the competition between exo and endo ring closures. In these radical-mediated processes, a reactive thiyl radical adds to an alkene. The stability of the resulting carbon-centered radical intermediate is crucial in determining the final product distribution. nih.gov For instance, computational analysis of the intramolecular thiol-ene coupling for synthesizing penicillin derivatives showed a 6-endo cyclization of the thiyl radical. nih.gov While the mechanism differs from the ionic pathway of the Gewald reaction, these studies provide fundamental insights into the factors governing the intramolecular formation of C-S bonds to create cyclic structures.
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Reactivity Descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. For thiophene derivatives, QSAR investigations have increasingly utilized quantum chemical descriptors derived from DFT to predict and explain their reactivity. These descriptors provide a quantitative measure of the electronic characteristics of the molecules.
Key chemical reactivity descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A small gap implies high chemical reactivity. mdpi.com
Chemical Potential (μ): It measures the tendency of electrons to escape from a system.
Molecular Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness.
Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. nih.gov
A computational study on methyl-3-aminothiophene-2-carboxylate, a closely related structure, calculated a HOMO-LUMO gap of approximately 4.537 eV, which implies a low kinetic stability and high chemical reactivity. mdpi.com In another study, DFT calculations were performed on a series of 3-substituted thiophene-2-carboxamide derivatives (with amino, hydroxyl, and methyl groups at the 3-position). nih.gov The results showed that the 3-amino substituted derivatives possessed the highest HOMO-LUMO energy gap, while the 3-methyl derivatives had the lowest, correlating these electronic properties with observed differences in their antioxidant activities. nih.gov QSAR studies on other thiophene analogs have also highlighted the dominant role of electronic parameters, such as the energy of the LUMO (ELUMO) and dipole moment, in modulating their activity. nih.gov
| Descriptor | Definition | Implication for Reactivity | Example from Thiophene Studies |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals (ELUMO - EHOMO). | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. | Methyl-3-aminothiophene-2-carboxylate has a calculated gap of ~4.54 eV, suggesting high reactivity. mdpi.com |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. (IP ≈ -EHOMO). nih.gov | A lower IP indicates a greater tendency to donate electrons and act as a radical scavenger. nih.gov | - |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. (EA ≈ -ELUMO). nih.gov | A higher EA indicates a greater ability to accept an electron. | - |
| Molecular Hardness (η) | Resistance to deformation of the electron cloud. (η ≈ (IP - EA)/2). nih.gov | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. | - |
| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. (ω = μ²/2η). nih.gov | A higher electrophilicity index indicates a greater capacity to act as an electrophile. | - |
Coordination Chemistry of 3 Aminothiophene 2 Thiol and Its Thiolate Derivatives
Ligational Properties of the Amino and Thiol Groups
The coordination behavior of 3-aminothiophene-2-thiol is primarily dictated by the interplay between its amino and thiol functional groups. These groups contain nitrogen and sulfur atoms, respectively, each possessing a lone pair of electrons that can be donated to a metal center to form coordinate covalent bonds. The presence of both a "hard" amine donor and a "soft" thiol/thiolate donor allows this ligand to bind effectively to a wide range of metal ions.
This compound typically functions as a bidentate ligand, coordinating to a metal ion through both the nitrogen atom of the amino group and the sulfur atom of the deprotonated thiol group (thiolate). This simultaneous binding forms a stable five-membered chelate ring, a thermodynamically favorable arrangement in coordination chemistry. The coordination involves the formation of M-N and M-S bonds.
The preference for N, S chelation is rooted in the principles of Hard and Soft Acid-Base (HSAB) theory. wikipedia.org The amino group is a hard Lewis base, preferring to bind with hard Lewis acids (like early transition metals or metals in high oxidation states). Conversely, the thiolate group is a soft Lewis base, showing a strong affinity for soft Lewis acids (like late transition metals such as Pd(II), Pt(II), and Cu(I)). wikipedia.org This dual nature enables this compound to form stable complexes with a broad spectrum of transition metals, including those with intermediate hardness like Co(II), Ni(II), and Cu(II). In these complexes, the ligand effectively bridges the preferences of the metal center by offering both hard and soft donor sites.
In some cases, particularly in the formation of polynuclear complexes, the thiolate sulfur can also act as a bridging ligand, connecting two or more metal centers.
Hemilability is a property of polydentate ligands where one donor group can reversibly dissociate from the metal center while the other remains firmly attached. wikipedia.orgnih.gov This "on-off" mechanism can open a coordination site, facilitating substrate binding and catalytic activity. wikipedia.org Ligands that contain electronically different donor groups, such as the hard nitrogen and soft sulfur in this compound, are prime candidates for exhibiting hemilabile behavior. nih.gov
In complexes of this compound, the M-S (thiolate) bond is generally strong and covalent, serving as the "anchor" group. The M-N (amino) bond, being more dative in nature, is typically the hemilabile arm. libretexts.org The lability of the M-N bond allows it to be displaced by a solvent molecule or a substrate, which can be a crucial step in a catalytic cycle. After the reaction, the amino group can recoordinate, displacing the product and regenerating the catalyst. wikipedia.org This behavior is particularly relevant in designing catalysts for processes like hydrogenation, hydroformylation, and polymerization, where the reversible availability of a coordination site is key to catalyst turnover. mdpi.com
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound is typically achieved by reacting a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in an appropriate solvent, such as ethanol (B145695) or methanol. researchgate.netjmchemsci.com The reaction is often carried out under reflux conditions. The thiol group is generally deprotonated during the reaction, leading to the formation of a neutral complex with the thiolate anion.
The stoichiometry of the resulting complexes is commonly found to be either 1:1 (ML) or 1:2 (ML₂), where M is the metal ion and L is the deprotonated 3-aminothiophene-2-thiolate ligand. researchgate.netnih.gov The final geometry of the complex is determined by the coordination number of the metal ion and the stoichiometry. Common geometries observed for related N,S-donor ligand complexes include square planar, tetrahedral, and octahedral. researchgate.netnih.govnih.gov
For example, Ni(II) and Cu(II) complexes with a 1:2 stoichiometry often adopt a distorted square-planar geometry. researchgate.net Co(II) and Zn(II) can form either tetrahedral or octahedral complexes, depending on whether additional ligands like water or solvent molecules are coordinated. researchgate.netnih.gov Octahedral geometry is common for complexes with a formula of [M(L)₂(H₂O)₂], where two water molecules occupy the axial positions. nih.gov
| Metal Ion | Coordination Number | Common Stoichiometry (M:L) | Typical Geometry |
|---|---|---|---|
| Co(II) | 4, 6 | 1:2 | Tetrahedral or Octahedral |
| Ni(II) | 4 | 1:2 | Square Planar |
| Cu(II) | 4 | 1:2 | Distorted Square Planar |
| Zn(II) | 4, 6 | 1:2 | Tetrahedral or Octahedral |
| Pd(II) | 4 | 1:2 | Square Planar |
Spectroscopic methods are essential for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the complex.
Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex provides clear evidence of coordination. The disappearance of the ν(S-H) stretching band, typically found around 2550 cm⁻¹, indicates the deprotonation of the thiol group and the formation of an M-S bond. ias.ac.in The ν(N-H) stretching vibrations of the amino group (around 3300-3400 cm⁻¹) shift to lower frequencies upon coordination to the metal ion. ias.ac.in Furthermore, new, non-ligand bands appear in the far-IR region (typically 400-600 cm⁻¹), which can be assigned to ν(M-N) and ν(M-S) stretching vibrations, confirming the chelation. mdpi.comaristonpubs.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Change Upon Complexation |
|---|---|---|
| ν(N-H) | ~3300 - 3400 | Shifts to lower frequency |
| ν(S-H) | ~2550 | Disappears |
| ν(M-N) | - | Appears (~500 - 600) |
| ν(M-S) | - | Appears (~400 - 500) |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand. nih.gov Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. researchgate.net More significantly, new, weaker absorption bands appear in the visible region for d-block metal complexes. These bands are due to d-d electronic transitions, and their position and intensity are characteristic of the metal ion's d-electron configuration and the geometry of the coordination sphere. nih.govnih.gov For instance, octahedral Co(II) complexes often show absorption bands around 520-700 nm, while square planar Ni(II) complexes exhibit bands in the 500-600 nm range. nih.gov
Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition pattern of the metal complexes. researchgate.net The analysis involves heating a sample at a constant rate and monitoring its weight loss as a function of temperature. The resulting thermogram provides information about the composition of the complex and its stability.
For hydrated complexes, such as [M(L)₂(H₂O)₂], the decomposition typically occurs in distinct stages:
Dehydration: The initial weight loss, usually occurring between 100-200 °C, corresponds to the removal of coordinated water molecules. redalyc.org
Ligand Decomposition: At higher temperatures, the anhydrous complex begins to decompose, with the organic ligand breaking down in one or more steps. researchgate.net
Formation of Metal Oxide: The final stage of decomposition results in the formation of a stable metal oxide as the end residue at high temperatures (often above 600 °C). researchgate.netredalyc.org
The decomposition temperatures are indicative of the thermal stability of the complex, which is influenced by the nature of the metal ion and the strength of the metal-ligand bonds. aristonpubs.com
Formation of Metal-Thiolate Coordination Polymers
The dimensionality of the resulting coordination polymer is dictated by the coordination geometry of the metal ion, the coordination modes of the 3-aminothiophene-2-thiolate ligand, and the presence of any ancillary ligands or solvent molecules. While specific crystal structures for coordination polymers of this compound are not extensively reported, the principles of coordination chemistry allow for the prediction of various dimensionalities.
0D (Discrete Complexes): Under certain conditions, discrete, finite metal-ligand clusters can form. This typically occurs when the ligand-to-metal ratio is high, or when bulky substituents on the amino group sterically hinder the extension into higher-dimensional networks. These can be considered the fundamental building blocks for higher-dimensional structures.
1D (Chains): One-dimensional coordination polymers are commonly observed. These can form through the bridging of metal ions by the thiolate group in a linear or zigzag fashion. The amino groups may decorate the periphery of the chain or engage in inter-chain hydrogen bonding to organize the chains in the solid state. For example, a simple alternating M-S-R-S-M arrangement would lead to a 1D chain.
2D (Layers): If the metal ions can be linked in two directions by the thiolate ligands, two-dimensional layered structures can be formed. This often requires a metal ion that can support a higher coordination number or specific geometric preferences that favor planar extension. The layers can be further organized through van der Waals forces or hydrogen bonding between the layers.
3D (Frameworks): The formation of three-dimensional frameworks requires the metal-ligand network to extend in all three spatial dimensions. This is often achieved with metal ions that have a coordination number of four or more and ligands that can bridge multiple metal centers in a non-linear fashion. The amino group of the 3-aminothiophene-2-thiolate ligand could potentially coordinate to a metal center of an adjacent layer or chain, thus increasing the dimensionality of the structure.
The following table summarizes the potential structural dimensionalities and the key factors that can lead to their formation.
| Dimensionality | Description | Key Factors Influencing Formation |
| 0D | Discrete, finite metal-ligand clusters. | High ligand-to-metal ratio, bulky N-substituents, use of terminating co-ligands. |
| 1D | Infinite chains of alternating metal ions and ligands. | Bridging thiolate coordination, linear or bent coordination geometry of the metal. |
| 2D | Infinite layers of metal-ligand networks. | Metal ions with coordination numbers ≥ 3, planar ligand conformation, inter-chain linking. |
| 3D | Infinite frameworks extending in three dimensions. | High coordination number metal ions, ligands capable of multi-directional bridging, inter-layer coordination. |
The nature of the substituent 'R' on the amino group of this compound can have a profound impact on the structure of the resulting coordination polymer. This influence can be attributed to several factors, including steric hindrance, electronic effects, and the ability to participate in secondary interactions like hydrogen bonding.
Steric Hindrance: The size of the R group can dictate the accessibility of the metal center and influence the coordination geometry. A small R group, such as a hydrogen atom, imposes minimal steric constraints, potentially allowing for the formation of densely packed, higher-dimensional structures. In contrast, a bulky R group, like a tert-butyl or a phenyl group, can sterically hinder the close approach of other ligands and metal ions. This can lead to a reduction in the dimensionality of the polymer, favoring the formation of 0D or 1D structures over 2D or 3D frameworks.
Electronic Effects: The electronic properties of the R group can modulate the electron density on the amino nitrogen atom. An electron-donating group would increase the basicity of the nitrogen, potentially enhancing its ability to coordinate to a metal center. Conversely, an electron-withdrawing group would decrease its basicity. This can influence the competitive coordination between the amino group and other potential donor sites.
The table below illustrates the potential influence of different types of R substituents on the resulting polymer structure.
| Substituent (R) | Primary Influence | Expected Structural Outcome |
| H | Minimal steric hindrance, H-bond donor. | Can facilitate higher dimensionality (2D, 3D) through coordination and H-bonding. |
| Alkyl (e.g., -CH₃, -C₂H₅) | Increased steric bulk compared to H. | May favor lower dimensionality (1D, 2D) depending on the size of the alkyl group. |
| Aryl (e.g., -C₆H₅) | Significant steric bulk, potential for π-π stacking. | Likely to promote lower dimensionality (0D, 1D), with π-π stacking influencing crystal packing. |
| Functionalized (e.g., -CH₂COOH) | H-bond donor/acceptor, potential secondary coordination site. | Can lead to more complex structures with higher dimensionality through secondary interactions. |
This table presents expected trends based on established principles of crystal engineering and coordination chemistry, as systematic studies on the influence of 'R' for this specific ligand are not available in the searched literature.
This compound as a Key Intermediate in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic amine and a thiol group, allows it to serve as a foundational component for synthesizing intricate molecular structures. These reactive sites can be selectively engaged in various chemical transformations, paving the way for the construction of diverse and complex molecules. nih.gov
This compound is an exemplary starting material for the synthesis of fused and linked bi-heterocyclic systems. The adjacent amino and thiol groups can participate in cyclization reactions with appropriate reagents to form a second heterocyclic ring fused to the thiophene (B33073) core. For instance, derivatives of thiophene-2-thiolates can be used to prepare thieno[2,3-b]thiophenes, which are important bicyclic scaffolds. nih.gov The presence of the amino group provides an additional handle for forming other heterocyclic rings, such as pyrimidine (B1678525) or triazine systems, leading to complex tri- and tetracyclic structures. nih.gov This capability makes 2-aminothiophene scaffolds crucial synthons for generating biologically active thiophene-containing heterocycles. nih.gov
The utility of 2-aminothiophenes extends to their role as versatile building blocks for creating heterocyclic compounds with multiple functional groups. nih.gov The Gewald synthesis, a one-pot procedure for preparing 2-aminothiophenes, sparked significant interest in these compounds as versatile intermediates. sapub.org The amino group can be readily transformed into various other functionalities or used as a point of attachment for building larger molecular frameworks. Similarly, the thiol group offers a site for reactions like alkylation or cyclization. This dual reactivity allows chemists to introduce a wide array of substituents and build complex, polyfunctionalized molecules from a common thiophene-based intermediate. nih.gov
Integration into Functional Materials
The inherent electronic properties of the thiophene ring, such as high π-electron density and stability, make it a desirable component in materials science. rsc.org Functionalized thiophenes, including derivatives of this compound, are integrated into advanced materials to impart specific electronic and optical properties.
Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic semiconductor research, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov Oligothiophenes serve as highly adaptable platforms for exploring structure-property relationships in these materials. nih.gov The introduction of functional groups like amines and thiols onto the thiophene scaffold allows for its incorporation into larger polymeric structures or donor-acceptor systems, which are crucial for charge transport. nih.govmdpi.com While simple in structure, these thiophene-based semiconductors exhibit diverse and tunable properties based on their molecular design and intermolecular interactions in the solid state. researchgate.net
2-Aminothiophenes are highly valued as diazo components in the synthesis of heterocyclic azo dyes. sapub.orgscilit.com These dyes are of significant commercial and research interest due to their bright shades and good tinctorial strength compared to analogous dyes derived from carbocyclic systems. sapub.org The synthesis involves the diazotization of the amino group on the thiophene ring, followed by a coupling reaction with various aromatic or heterocyclic compounds, such as N-arylmaleimides or substituted anilines. researchgate.netresearchgate.net The resulting thiophene-based azo dyes have applications in dyeing synthetic fibers like polyester (B1180765) and nylon and are explored for use in advanced materials. sapub.orgespublisher.com
The color and optical properties of thiophene-based azo dyes are dictated by the molecular structure of the chromophore, which can be precisely tuned through synthetic design. mdpi.com The thiophene ring acts as an effective component in creating push-pull π-electron systems, where electron-donating and electron-accepting groups are connected through the conjugated azo bridge. mdpi.com Modifying the substituents on either the thiophene ring or the coupling component can significantly alter the electronic structure and, consequently, the absorption wavelength (λmax) of the dye. For example, introducing strong electron-withdrawing groups like nitro groups onto the thiophene ring can shift the absorption to longer wavelengths, resulting in colors ranging from bluish-red to green. sapub.orgresearchgate.net This tunability allows for the rational design of dyes with specific colors and photophysical properties for various material applications. researchgate.net
The following table illustrates how different substituents can influence the optical properties of thiophene-based azo dyes.
| Diazo Component (from 2-Aminothiophene) | Coupling Component | Resulting Dye Color/Shade | Absorption Maxima (λmax) |
| Diazotized 2-amino-3,5-dinitrothiophene | Substituted N-β-acetoxyethylanilines | Bluish-red | Not Specified |
| Diazotized 2-aminothiophenes | N-2-hydroxyethyl-1-naphthylamine | Blue | Not Specified |
| Diazotized 2-aminothiophene derivatives | N-arylmaleimides | Yellowish-brown to Reddish-violet | Not Specified |
| Diazotized 2-aminothiophenes | General Couplers | Yellow-red to Green | 437 to 534 nm (in Toluene) |
Unveiling the Chemistry of this compound: A Versatile Heterocyclic Building Block
The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in the architecture of numerous functional molecules, from pharmaceuticals to advanced materials. When substituted with reactive functional groups, thiophenes offer a versatile platform for constructing complex molecular frameworks. This article focuses on the chemical compound “this compound,” a molecule of significant synthetic potential owing to the presence of both an amino and a thiol group on the thiophene core. Due to the limited direct literature on this specific compound, this article will explore its chemistry by drawing upon established principles and the known reactivity of related aminothiophenes and thiophenethiols.
Applications in Advanced Organic Synthesis and Materials Science
While direct applications of 3-Aminothiophene-2-thiol are not documented, its structure suggests significant potential as a versatile building block in various fields.
The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of chemical biology probes. Chemical probes are small molecules used to study and manipulate biological systems. sigmaaldrich.com The amino and thiol groups provide two distinct points for modification, allowing for the attachment of different functionalities.
For instance, the amino group could be functionalized with a reporter group, such as a fluorophore, while the thiol group could be used to attach a reactive moiety for covalent labeling of a biological target. Alternatively, one functional group could be used to link the thiophene (B33073) core to a known bioactive molecule, while the other is used to introduce a tag for visualization or purification. The rigid thiophene scaffold can serve to orient these appended groups in a defined spatial arrangement, which can be crucial for targeted interactions.
The following table presents a hypothetical scheme for the utilization of this compound in the synthesis of a chemical probe.
| Reaction Step | Reagents and Conditions | Resulting Functionality |
| 1. Fluorophore Labeling | Amine-reactive fluorophore (e.g., NHS-ester) | Fluorescently tagged thiophene |
| 2. Bio-conjugation | Thiol-reactive linker (e.g., maleimide) | Probe capable of attaching to cysteine residues in proteins |
This represents a conceptual application and has not been experimentally verified for this compound.
The development of synthetic routes to novel heterocyclic compounds like this compound is crucial for expanding the toolbox of medicinal chemists and materials scientists. researchgate.net 2-Aminothiophenes, in general, are recognized for their broad biological activities and their utility as synthons for more complex heterocyclic systems. nih.govsemanticscholar.org The unique substitution pattern of this compound offers intriguing possibilities for the design of new molecules with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
